

Application Notes and Protocols for NDSB-221 in Recombinant Protein Refolding

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Compound of Interest

Compound Name:	NDSB-221
CAS No.:	160788-56-7
Cat. No.:	B1246859

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the non-detergent sulfobetaine **NDSB-221** in the refolding of recombinant proteins expressed as inclusion bodies in *E. coli*. **NDSB-221** is a chemical chaperone that aids in the proper folding of proteins by preventing aggregation during the refolding process.

Mechanism of Action

NDSB-221 is a zwitterionic compound that is thought to interact with the hydrophobic regions of unfolded or partially folded protein intermediates. This interaction prevents the formation of intermolecular aggregates, which is a common bottleneck in protein refolding. By stabilizing these folding intermediates, **NDSB-221** facilitates the correct formation of the native protein structure.

Quantitative Data on Refolding Yield

The inclusion of **NDSB-221** in refolding buffers has been shown to significantly improve the yield of bioactive protein. The following table summarizes the quantitative effects of NDSB on

protein refolding yields.

Protein	Refolding Additive(s)	Additive Concentration(s)	Refolding Method	Refolding Yield/Recovery	Reference
Hen Egg White Lysozyme	NDSB-221	1.8 M	Not specified	~15% native protein (a 10-fold increase compared to no NDSB-221)	[1]
Bone Morphogenetic Protein-2 (BMP-2)	NDSB-256 + SDS	10 mM NDSB-256 + 0.05% SDS	Dilution	56.75% dimer yield	

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the refolding of a recombinant protein from inclusion bodies using **NDSB-221**.

Preparation of Inclusion Bodies

Proper isolation and washing of inclusion bodies are critical to remove contaminating proteins and other cellular components that can interfere with refolding.

Materials:

- Cell paste from recombinant E. coli expression
- Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100
- Wash Buffer 1: 50 mM Tris-HCl, pH 8.0, 1 M NaCl, 1 mM EDTA
- Wash Buffer 2: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

- Lysozyme
- DNase I

Procedure:

- Resuspend the cell paste in ice-cold Lysis Buffer (5-10 mL per gram of cell paste).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Add DNase I to a final concentration of 10 µg/mL.
- Lyse the cells by sonication or high-pressure homogenization. Keep the sample on ice to prevent overheating.
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Discard the supernatant. Resuspend the pellet in Wash Buffer 1 and centrifuge again.
- Repeat the wash step with Wash Buffer 2.
- The resulting pellet contains the purified inclusion bodies.

Solubilization of Inclusion Bodies

The purified inclusion bodies are denatured and solubilized to unfold the aggregated protein completely.

Materials:

- Purified inclusion bodies
- Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM Dithiothreitol (DTT)

Procedure:

- Resuspend the inclusion body pellet in Solubilization Buffer.

- Stir at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.
- Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any insoluble material.
- The supernatant contains the denatured, solubilized protein. Determine the protein concentration using a Bradford assay or UV absorbance at 280 nm.

Protein Refolding by Dilution

The denatured protein is rapidly diluted into a refolding buffer containing **NDSB-221** to allow for proper folding.

Materials:

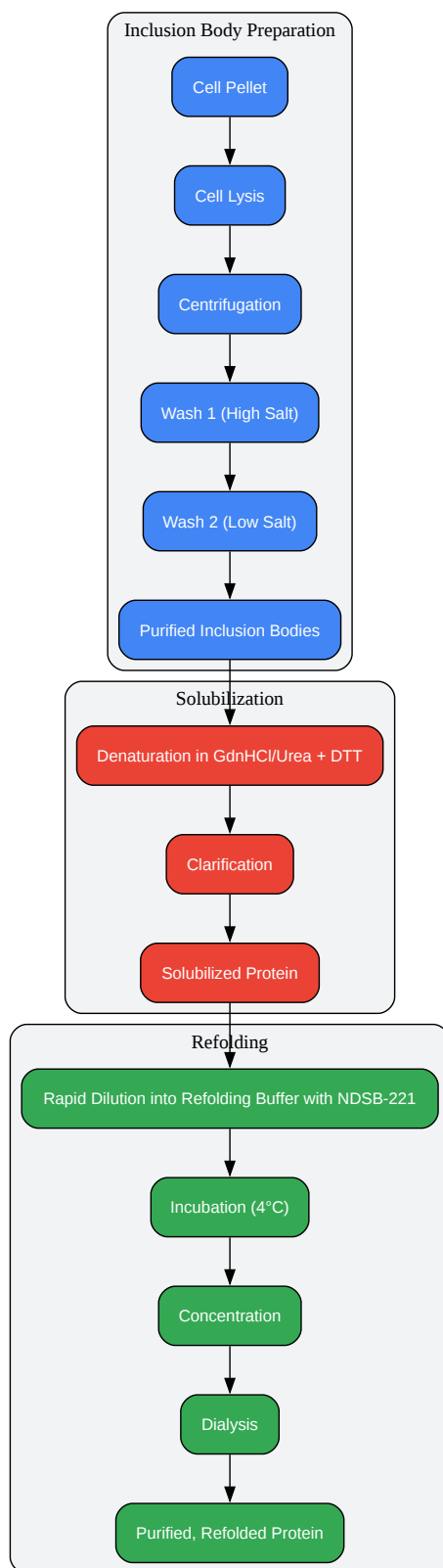
- Solubilized protein solution
- Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 M L-Arginine, 1 M **NDSB-221**, 1 mM Reduced Glutathione (GSH), 0.1 mM Oxidized Glutathione (GSSG)

Procedure:

- Prepare the Refolding Buffer and cool it to 4°C.
- Rapidly dilute the solubilized protein into the cold Refolding Buffer to a final protein concentration of 0.05-0.1 mg/mL. It is crucial to add the protein solution to the refolding buffer while gently stirring.
- Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
- After incubation, concentrate the refolded protein using ultrafiltration.
- Dialyze the concentrated protein against a suitable buffer for downstream applications to remove **NDSB-221** and other small molecules.

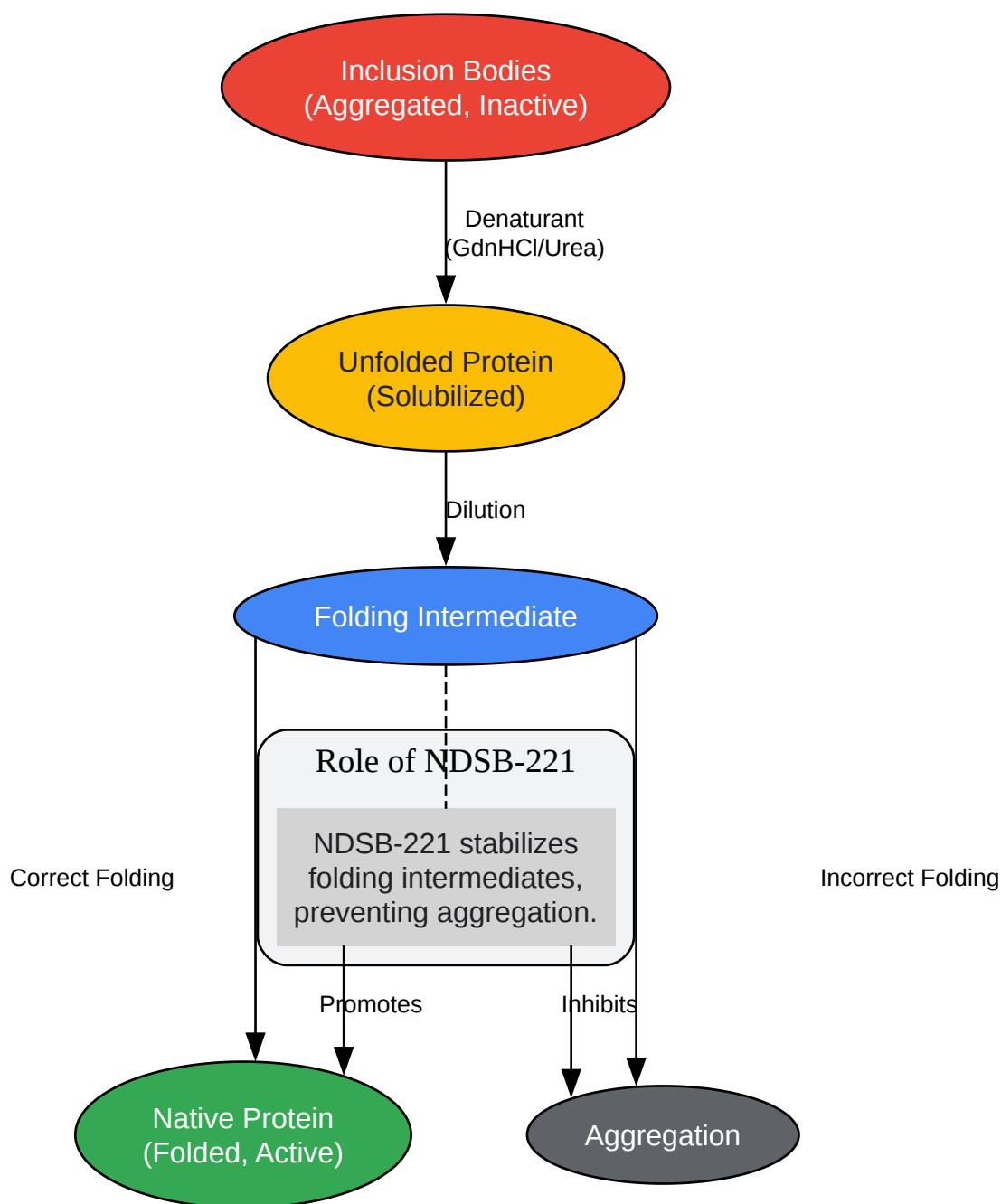
Visualizing the Workflow and Logic

To better illustrate the experimental process, the following diagrams outline the workflow and the logical relationships in the **NDSB-221** refolding protocol.



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Caption: Experimental workflow for recombinant protein refolding using **NDSB-221**.



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Caption: Logical relationships in **NDSB-221** assisted protein refolding.

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References

- [1. NDSB 221 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures \[soltecventures.com\]](#)
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